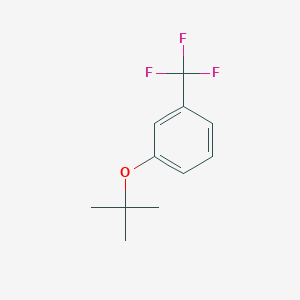
Meta-trifluoromethylphenyl tert-butyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-butoxy)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a tert-butoxy group and a trifluoromethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxy)-3-(trifluoromethyl)benzene typically involves the introduction of the tert-butoxy group and the trifluoromethyl group onto the benzene ring. One common method is the Friedel-Crafts alkylation reaction, where tert-butyl alcohol and trifluoromethylbenzene are reacted in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of 1-(tert-butoxy)-3-(trifluoromethyl)benzene may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions: 1-(tert-butoxy)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of benzyl alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
1-(tert-butoxy)-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is utilized in the development of advanced materials, including polymers and coatings
作用機序
The mechanism of action of 1-(tert-butoxy)-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and stability, while the trifluoromethyl group can enhance its lipophilicity and electron-withdrawing properties. These characteristics make the compound a valuable tool in various chemical transformations and applications .
類似化合物との比較
- 1-(tert-butoxy)-4-(trifluoromethyl)benzene
- 1-(tert-butoxy)-2-(trifluoromethyl)benzene
- 1-(tert-butoxy)-3-(difluoromethyl)benzene
Uniqueness: 1-(tert-butoxy)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the tert-butoxy and trifluoromethyl groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and physical properties compared to its isomers and analogs .
特性
CAS番号 |
16222-43-8 |
|---|---|
分子式 |
C11H13F3O |
分子量 |
218.21 g/mol |
IUPAC名 |
1-[(2-methylpropan-2-yl)oxy]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H13F3O/c1-10(2,3)15-9-6-4-5-8(7-9)11(12,13)14/h4-7H,1-3H3 |
InChIキー |
NJIACBGKUBWJIF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC=CC(=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate](/img/structure/B13698417.png)
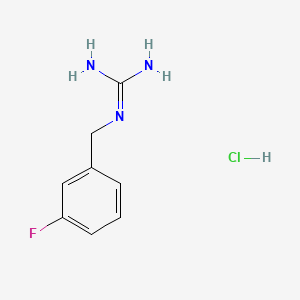
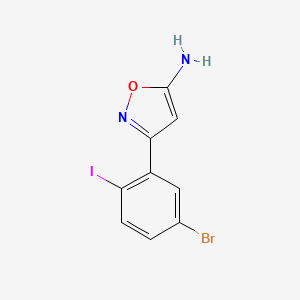
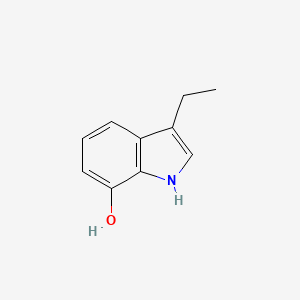
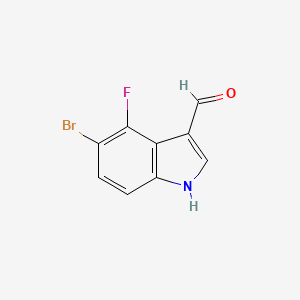
![2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13698455.png)
![4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline](/img/structure/B13698457.png)
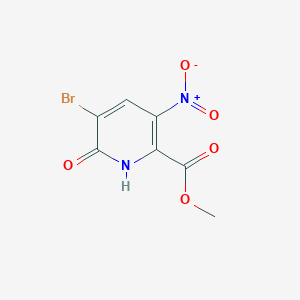
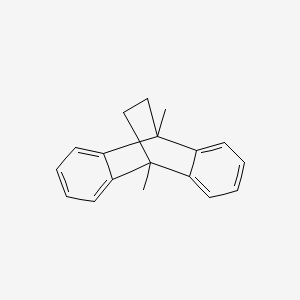
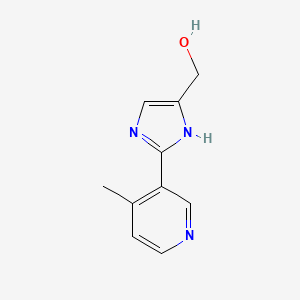
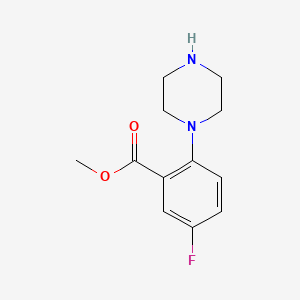
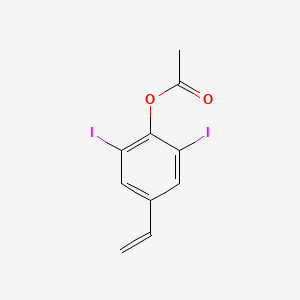
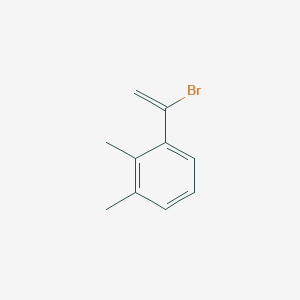
![5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698488.png)
